Cas no 2228131-67-5 (2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid)

2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
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- 2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid
- 2228131-67-5
- EN300-1884053
- 2-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid
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- インチ: 1S/C14H26N2O5/c1-13(2,3)21-12(20)16-14(7-5-4-6-8-14)10(17)9(15)11(18)19/h9-10,17H,4-8,15H2,1-3H3,(H,16,20)(H,18,19)
- InChIKey: LEMQXZYSUTUVND-UHFFFAOYSA-N
- SMILES: OC(C(C(=O)O)N)C1(CCCCC1)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 302.18417193g/mol
- 同位素质量: 302.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 6
- 複雑さ: 385
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 122Ų
- XLogP3: -1.1
2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1884053-0.5g |
2-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid |
2228131-67-5 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1884053-0.05g |
2-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid |
2228131-67-5 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-1884053-0.25g |
2-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid |
2228131-67-5 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1884053-0.1g |
2-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid |
2228131-67-5 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1884053-1.0g |
2-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid |
2228131-67-5 | 1g |
$1214.0 | 2023-06-01 | ||
Enamine | EN300-1884053-1g |
2-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid |
2228131-67-5 | 1g |
$1057.0 | 2023-09-18 | ||
Enamine | EN300-1884053-2.5g |
2-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid |
2228131-67-5 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1884053-5.0g |
2-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid |
2228131-67-5 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1884053-5g |
2-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid |
2228131-67-5 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1884053-10g |
2-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-3-hydroxypropanoic acid |
2228131-67-5 | 10g |
$4545.0 | 2023-09-18 |
2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acidに関する追加情報
2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid: A Comprehensive Overview
The compound with CAS No 2228131-67-5, known as 2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a cyclohexyl ring substituted with a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and synthesis.
Recent studies have highlighted the importance of tert-butoxycarbonyl (Boc) groups in peptide synthesis and protection strategies. The Boc group is widely used as a temporary protecting group for amino acids due to its stability under basic conditions and ease of removal under acidic conditions. In the case of 2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid, the Boc group plays a critical role in stabilizing the molecule during synthesis and subsequent reactions.
The cyclohexyl ring in this compound adds rigidity and structural complexity, which can influence its pharmacokinetic properties. Research has shown that incorporating cyclohexyl groups into drug molecules can enhance their bioavailability and stability. This makes 2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid a promising candidate for further exploration in drug development.
One of the most intriguing aspects of this compound is its potential as a precursor for more complex molecules. The amino and hydroxyl groups present in the structure can serve as reactive sites for various chemical transformations. For instance, the amino group can undergo acylation or alkylation reactions, while the hydroxyl group can participate in esterification or etherification processes. These reactions can lead to the formation of derivatives with enhanced biological activity or improved pharmacokinetic profiles.
Recent advancements in medicinal chemistry have emphasized the importance of stereochemistry in drug design. The cyclohexyl ring in this compound introduces stereochemical complexity, which can be exploited to develop enantiomerically pure compounds with specific biological activities. Stereoisomers of this compound may exhibit different affinities for target proteins or enzymes, making them valuable tools for studying molecular interactions.
In terms of synthesis, 2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid can be prepared through a variety of methods, including peptide coupling reactions and ring-closing metathesis. These methods allow for precise control over the molecular structure, ensuring high purity and consistency in the final product. The use of Boc protection during synthesis ensures that sensitive functional groups remain intact during reaction steps.
The hydroxyl group in this compound adds to its versatility, as it can participate in hydrogen bonding interactions with biological targets. Hydrogen bonding is a key factor in determining the binding affinity of drugs to their targets, making this compound an attractive candidate for further study. Recent research has also explored the role of hydroxyl groups in modulating the solubility and permeability of drug molecules, which are critical factors in drug delivery.
In conclusion, 2-amino-3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)-3-hydroxypropanoic acid is a multifaceted compound with significant potential in organic synthesis and pharmacology. Its unique structure, incorporating an amino group, hydroxyl group, and cyclohexyl ring with Boc protection, makes it a valuable tool for researchers seeking to develop novel therapeutic agents. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in the field of medicinal chemistry.
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